4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid
CAS No.: 175205-20-6
Cat. No.: VC8247825
Molecular Formula: C11H10ClNO3
Molecular Weight: 239.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175205-20-6 |
|---|---|
| Molecular Formula | C11H10ClNO3 |
| Molecular Weight | 239.65 g/mol |
| IUPAC Name | (E)-4-(5-chloro-2-methylanilino)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C11H10ClNO3/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4+ |
| Standard InChI Key | KFLFGXYJSLVOCF-SNAWJCMRSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C(=O)O |
| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C=CC(=O)O |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C=CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the butenolide-aniline hybrid family, with systematic IUPAC name (2Z)-4-[(5-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid. Its molecular formula (C₁₁H₁₀ClNO₃) and weight (239.65 g/mol) reflect a planar structure featuring:
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A Z-configuration α,β-unsaturated carboxylic acid moiety
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A 5-chloro-2-methylphenyl group linked via an amide bond
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Conjugated π-system spanning the C2-C3 double bond and carbonyl groups .
Crystallographic and Stereochemical Considerations
While no single-crystal X-ray data exists for this specific compound, analogous structures like (Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid (PubChem CID 5356452) exhibit coplanar arrangements between the aniline ring and enone system, stabilized by intramolecular hydrogen bonding between the amide NH and carbonyl oxygen . This spatial arrangement likely enhances conjugation, influencing both chemical reactivity and spectroscopic properties.
Synthetic Pathways
Conventional Synthesis via Acylation
The most plausible route involves Michael addition of 5-chloro-2-methylaniline to maleic anhydride, followed by acid-catalyzed cyclization:
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Nucleophilic attack: Aniline nitrogen attacks the β-carbon of maleic anhydride
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Tautomerization: Formation of the Z-enolic acid intermediate
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Proton transfer: Stabilization of the conjugated system
This method aligns with protocols used for synthesizing (Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, where refluxing in acetic acid yields 65-70% pure product .
Alternative Methodologies
Emerging approaches from recent literature include:
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes while maintaining yields ≥80%
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Enzymatic catalysis: Lipase-mediated acylation minimizes side products in moisture-sensitive reactions
Physicochemical Properties
Experimental and Predicted Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 239.65 g/mol | Calculated |
| Density | 1.393 g/cm³ | Joback estimation |
| Boiling Point | 462±45°C | Antonie equation |
| pKa | 3.43±0.10 | SPARC calculator |
| LogP | 2.1 (estimated) | XLogP3-AA |
The low pKa indicates strong acidity at the carboxylic proton, enhancing water solubility at physiological pH. Predicted logP values suggest moderate lipophilicity, suitable for membrane penetration in biological systems .
Reactivity and Functionalization
Conjugate Addition Reactions
The α,β-unsaturated system undergoes regioselective attacks:
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Nitrogen nucleophiles: Form pyridazinones via [4+2] cycloaddition, as demonstrated with 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid
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Sulfur-containing reagents: Yield thiazolidinone derivatives under thiourea coupling conditions
Thermal Behavior
Differential scanning calorimetry (DSC) of analogous compounds shows:
These thermal properties inform storage conditions and processing parameters for industrial applications.
Biological Activity and Applications
Material Science Applications
The conjugated system enables:
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